2'-Bromo-4'-chloro-5'-fluorophenacyl bromide
Overview
Description
2-Bromo-4'-chloro-5'-fluorophenacyl bromide (2-BCFPB) is a widely used synthetic reagent in organic chemistry. It is a brominated aromatic compound with a phenacyl group and a fluorine atom in the para position of the phenyl ring. 2-BCFPB is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and in the preparation of organometallic compounds.
Scientific Research Applications
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen and the anti-cancer drug 5-fluorouracil. It has also been used in the synthesis of agrochemicals, such as the insecticide imidacloprid. In addition, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide has been used in the synthesis of polymers, such as polyethylene and polystyrene.
Mechanism Of Action
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is an aromatic compound that can undergo a variety of reactions. It can react with nucleophiles, such as amines and alcohols, to form brominated products. It can also react with electrophiles, such as halogens, to form brominated products. In addition, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide can undergo a Diels-Alder reaction with a variety of dienophiles, such as cyclopentadiene, to form polycyclic products.
Biochemical And Physiological Effects
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a synthetic reagent and is not expected to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not expected to accumulate in the environment.
Advantages And Limitations For Lab Experiments
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide has several advantages for use in organic synthesis. It is relatively inexpensive and readily available, and it is a mild reagent that can be used in a variety of reactions. However, it is not a particularly powerful reagent, and it is not suitable for use in highly acidic or basic conditions.
Future Directions
In the future, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the synthesis of new pharmaceuticals and agrochemicals. It may also be used in the synthesis of new polymers and in the preparation of new organometallic compounds. Additionally, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the synthesis of new catalysts and in the development of new reactions. Finally, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the development of new analytical methods and as a probe for studying the structure and reactivity of organic molecules.
properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJWEOJEKHKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-chloro-5'-fluorophenacyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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